![molecular formula C21H15ClN2O2 B14179119 2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole CAS No. 923029-43-0](/img/structure/B14179119.png)
2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-(benzyloxy)benzohydrazide with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and the use of automated equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Nitrophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Contains a nitro group, which can significantly alter its chemical and biological properties.
2-(4-Methylphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Features a methyl group, which may affect its reactivity and applications.
Propriétés
Numéro CAS |
923029-43-0 |
|---|---|
Formule moléculaire |
C21H15ClN2O2 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H15ClN2O2/c22-19-9-5-4-8-18(19)21-24-23-20(26-21)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2 |
Clé InChI |
RYPOTRACYPJUIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


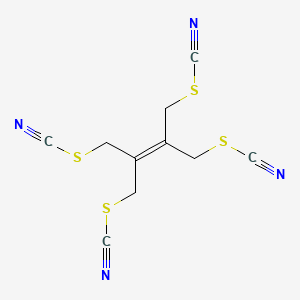
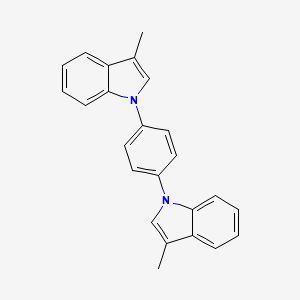
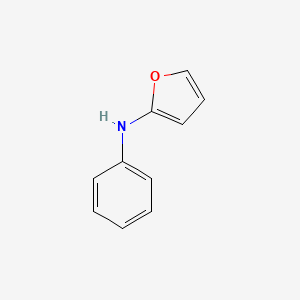
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
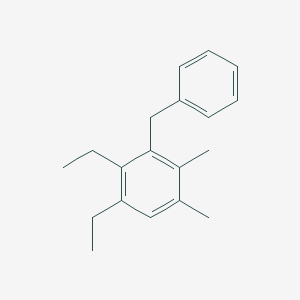

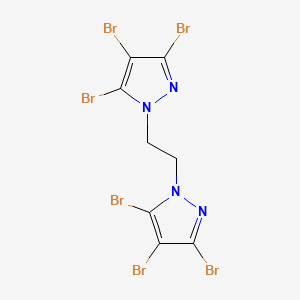
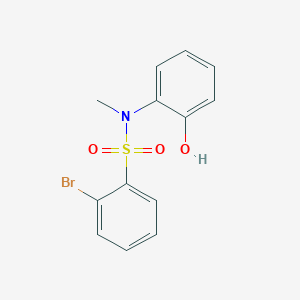
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)

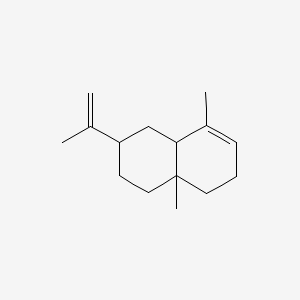
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
